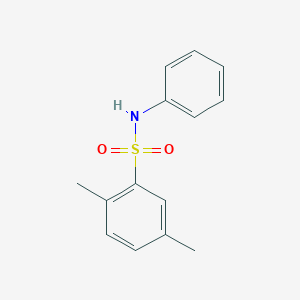

2,5-dimethyl-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-8-9-12(2)14(10-11)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOOUNUKEYOOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethyl N Phenylbenzenesulfonamide and Analogues

General Approaches to N-Aryl Benzenesulfonamide (B165840) Synthesis

The construction of the sulfonamide bond (SO₂-N) is central to the synthesis of this class of compounds. Over the years, several general strategies have been developed, each with its own advantages and limitations.

The most traditional and straightforward method for preparing aryl sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com

This method is widely applicable but can be limited by the availability and stability of the required sulfonyl chloride precursors. nih.gov The synthesis of aryl sulfonyl chlorides often involves harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or oxidative chlorination of organosulfur compounds, which can restrict the functional group tolerance of the substrates. nih.gov

Table 1: Comparison of Precursor Synthesis for Nucleophilic Acyl Substitution

| Precursor Synthesis Method | Reagents | Advantages | Limitations | Citation |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Chlorosulfonic Acid | Direct | Harsh acidic conditions, limited regioselectivity | nih.gov |

To overcome the limitations of classical methods, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-N bond formation. researchgate.net These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance. nih.govprinceton.edu

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the aminosulfonylation of arylboronic acids. This process allows for the convergent synthesis of sulfonamides by varying both the aryl and amine components. nih.gov More recently, photosensitized nickel catalysis, using an iridium-based photosensitizer, has been developed for the C-N coupling of aryl halides with sulfonamides. This dual catalytic system is proposed to proceed through an energy-transfer mechanism, inducing reductive elimination from a triplet excited Ni(II) complex. princeton.edu

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, is a widely used method. researchgate.net Systems using copper(I) iodide (CuI) can efficiently couple sulfonamides with aryl halides or arylboronic acids to form N-aryl sulfonamides. researchgate.net These reactions are versatile, though they can sometimes require high temperatures. researchgate.net

Other Metal Catalysts: Iridium catalysts have been shown to enable the direct ortho C-H amidation of arenes using sulfonyl azides as the nitrogen source under mild conditions. organic-chemistry.org Iron-catalyzed systems have also been developed, allowing for the direct coupling of sodium arylsulfinates with nitroarenes, using the nitro group as a nitrogen source. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Sulfonamide Synthesis

| Catalyst System | Coupling Partners | Key Features | Citation |

|---|---|---|---|

| Palladium/Ligand | Arylboronic Acids + Amines | Mild conditions, significant functional group tolerance. | nih.gov |

| Copper(I) Iodide | Aryl Halides/Boronic Acids + Sulfonamides | Efficient N-arylation, often ligand-free. | researchgate.netresearchgate.net |

| Nickel/Photosensitizer | Aryl Halides + Sulfonamides | Broad scope for N-aryl and N-heteroaryl sulfonamides via energy transfer. | princeton.edu |

| Iridium/Ligand | Arenes + Sulfonyl Azides | Direct C-H amidation with excellent functional group compatibility. | organic-chemistry.org |

An alternative strategy involves the formation of a key aniline (B41778) precursor, which can then be incorporated into the final sulfonamide structure. A notable method for synthesizing substituted anilines, such as 2,5-dimethyl-p-phenylenediamine, utilizes a three-step sequence of diazotization, coupling, and reductive decomposition. google.com

In this process, sulfanilic acid is first diazotized. The resulting diazonium salt is then coupled with an aniline derivative, in this case, 2,5-dimethylaniline (B45416), to form a monoazo dye. The crucial step is the subsequent reduction of the azo group (-N=N-). This reduction cleaves the azo bond, yielding two separate amine products. This pathway effectively introduces an amino group at a specific position on the benzene (B151609) ring, providing the anilino precursor required for the final sulfonamide synthesis. google.com This approach avoids traditional nitration-reduction sequences, offering a more stable and safer reaction profile. google.com

Specific Synthetic Routes Involving the 2,5-Dimethylphenyl Moiety

The synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide specifically requires the joining of a 2,5-dimethylbenzenesulfonyl group with an aniline molecule, or a benzenesulfonyl group with 2,5-dimethylaniline.

One relevant precursor, 2,5-dimethylbenzenesulfonic acid, can be synthesized by the sulfonation of p-xylene (B151628) with concentrated sulfuric acid. google.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride, which serves as the key electrophile in a classical nucleophilic substitution reaction with aniline.

Alternatively, starting with 2,5-dimethylaniline, the target molecule can be formed by its reaction with benzenesulfonyl chloride. The synthesis of 2,5-dimethylaniline can be achieved through various means, including the reductive decomposition pathway involving sulfanilic acid as described previously. google.com A patent describes a method where sulfanilic acid is diazotized and coupled with 2,5-dimethylaniline, followed by reduction to yield 2,5-dimethyl-p-phenylenediamine, which highlights a pathway to functionalized 2,5-dimethylaniline precursors. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired sulfonamide product. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, and temperature.

For nucleophilic substitution reactions, the choice of base is important. A study on the synthesis of N-benzyl-4-methylbenzenesulfonamides found that while sodium hydroxide (B78521) led to shorter reaction times, potassium carbonate provided the highest yields. nsf.gov

In transition metal-catalyzed reactions, optimization is more complex. For a palladium-catalyzed synthesis from arylboronic acids, it was found that using anhydrous acetone (B3395972) as a solvent with a catalytic amount of sodium carbonate could increase the yields of the intermediate aryl-sulfonyl chlorides. nih.gov Temperature is also a key variable; electron-rich substrates could be coupled at 50 °C, whereas electron-deficient substrates required higher temperatures. nih.gov In a one-pot protocol converting aromatic acids to sulfonamides via a copper-catalyzed decarboxylative chlorosulfonylation, lithium tetrafluoroborate (B81430) (LiBF₄) was identified as a beneficial additive to prevent the formation of undesired sulfonyl fluoride (B91410) byproducts, ultimately improving the yield of the target sulfonamide. acs.org

Table 3: Examples of Optimized Reaction Conditions for Sulfonamide Synthesis

| Reaction Type | Parameter Optimized | Optimal Condition | Effect | Citation |

|---|---|---|---|---|

| Nucleophilic Substitution | Base | Potassium Carbonate | Highest reaction yield | nsf.gov |

| Pd-Catalyzed Coupling | Solvent/Additive | Anhydrous acetone / Na₂CO₃ (catalytic) | Increased yield of sulfonyl chloride intermediate | nih.gov |

| Cu-Catalyzed Decarboxylation | Additive | Lithium Tetrafluoroborate (LiBF₄) | Avoided sulfonyl fluoride byproduct formation | acs.org |

Single Crystal Growth Techniques for X-ray Diffraction Analysis

To unambiguously determine the three-dimensional structure of a compound like this compound, single-crystal X-ray diffraction (XRD) is the definitive analytical method. chemistryviews.org Growing crystals of suitable size (ideally 0.2–0.4 mm) and quality is a prerequisite for successful XRD analysis and is often considered more of an art than a science. chemistryviews.org High-quality crystals are typically transparent with sharp edges. chemistryviews.org The general principle involves preparing a saturated or near-saturated solution and allowing the crystals to form slowly and without disturbance. chemistryviews.orgwpmucdn.com

Several common techniques are employed:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent. The container is loosely capped or pierced with a needle to allow the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to saturation and subsequent crystal growth. wpmucdn.com

Vapor Diffusion: This method involves two vials or chambers. The compound is dissolved in a "good" solvent in an inner, open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent. wpmucdn.comresearchgate.net The anti-solvent slowly diffuses as a vapor into the inner vial, reducing the solubility of the compound and inducing crystallization. researchgate.net

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent, sometimes at an elevated temperature. The solution is then allowed to cool down very slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. Placing the vessel in an insulated container (like a Dewar flask) inside a refrigerator or freezer can achieve the necessary slow cooling rate. byu.edu

The choice of solvent is critical. An ideal solvent is one that only partially dissolves the compound at room temperature. wpmucdn.com Purity of the sample and cleanliness of the glassware are paramount, as impurities can inhibit or disrupt the crystal lattice formation. wpmucdn.com

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl N Phenylbenzenesulfonamide and Analogues

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the structural features of N-phenylbenzenesulfonamide derivatives. mdpi.com The analysis of the parent compound, N-phenylbenzenesulfonamide (NPBS), provides a foundational understanding, which can be extrapolated to its dimethylated analogue. nih.govresearchgate.net

In the FT-IR and FT-Raman spectra of NPBS, key vibrational modes are assigned based on their characteristic frequencies. nih.govresearchgate.net For 2,5-dimethyl-N-phenylbenzenesulfonamide, the presence of methyl groups on the benzene (B151609) ring of the sulfonyl moiety would introduce additional C-H stretching and bending vibrations.

The vibrational assignments for the core structure are based on extensive studies of NPBS, often supported by Density Functional Theory (DFT) calculations. nih.govnih.gov The N-H stretching vibration typically appears as a strong band in the FT-IR spectrum, while the asymmetric and symmetric stretching vibrations of the SO2 group are also prominent. nih.govnih.gov Aromatic C-H stretching vibrations are observed at higher wavenumbers, whereas C-C stretching modes within the phenyl rings appear in the fingerprint region. mdpi.com

Table 1: Key Vibrational Frequencies for N-Phenylbenzenesulfonamide Analogues This table presents typical experimental and theoretical vibrational frequencies for the parent compound, N-phenylbenzenesulfonamide, which are foundational for interpreting the spectrum of its 2,5-dimethyl derivative.

| Vibrational Mode | FT-IR (cm⁻¹) nih.gov | FT-Raman (cm⁻¹) nih.gov | Description |

| N-H Stretch | 3256 | 3258 | Stretching of the amine bond. |

| Aromatic C-H Stretch | 3103 | 3072 | Stretching of C-H bonds in the phenyl rings. |

| SO₂ Asymmetric Stretch | 1378 | 1377 | Asymmetric stretching of the sulfonyl group. |

| SO₂ Symmetric Stretch | 1171 | 1172 | Symmetric stretching of the sulfonyl group. |

| C-N Stretch | 935 | 935 | Stretching of the carbon-nitrogen bond. |

| C-S Stretch | 848 | 848 | Stretching of the carbon-sulfur bond. |

Note: The exact frequencies for this compound will be influenced by the electronic and steric effects of the two methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. conicet.gov.ar For this compound, the spectra would reveal distinct signals for the protons and carbons of the N-phenyl group and the 2,5-dimethylphenylsulfonyl moiety.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings, the N-H proton, and the methyl group protons. researchgate.net The protons on the N-phenyl ring typically appear as a complex multiplet. rsc.org The protons on the dimethylated benzene ring will show a distinct splitting pattern based on their positions relative to the methyl and sulfonyl groups. The N-H proton signal is often a broad singlet, and its chemical shift can be concentration and solvent dependent. conicet.gov.ar The two methyl groups will each produce a singlet, with their chemical shifts influenced by their position on the ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. conicet.gov.ar For this compound, separate signals are expected for the carbons of the N-phenyl ring and the dimethylated phenylsulfonyl ring. The carbons bearing the methyl groups and the sulfonyl group will have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is a prediction based on data from analogous compounds like N-phenyl-p-toluenesulfonamide and other substituted sulfonamides. rsc.orgchemicalbook.com

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-H | ~7.0-8.0 (broad s) | - |

| N-Phenyl Ring | ~7.0-7.4 (m) | ~120-140 |

| Dimethylphenyl Ring | ~7.2-7.8 (m) | ~125-145 |

| Methyl (C2-CH₃) | ~2.3-2.6 (s) | ~20-22 |

| Methyl (C5-CH₃) | ~2.3-2.6 (s) | ~20-22 |

Note: s = singlet, m = multiplet. The exact chemical shifts and coupling constants would be determined by experimental measurement.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments further allow for the detailed study of its fragmentation pathways upon collisional activation. nih.gov

Studies on N-phenyl benzenesulfonamides using techniques like electrospray ionization (ESI) have revealed several key fragmentation pathways for their deprotonated molecules ([M-H]⁻). researchgate.netacs.orgnih.gov A well-documented primary fragmentation is the loss of a neutral sulfur dioxide (SO₂) molecule. researchgate.net

Beyond the simple SO₂ loss, a notable fragmentation pathway involves a specific hydrogen transfer. The deprotonated N-phenyl benzenesulfonamide (B165840) can fragment to produce an anilide anion (m/z 92). researchgate.netacs.orgnih.gov This occurs through a mechanism where a hydrogen atom from an ortho position of the benzenesulfonamide ring is transferred to the nitrogen center. researchgate.net The presence of methyl groups at the 2 and 5 positions in this compound would block this specific ortho-hydrogen transfer from the C2 position, potentially favoring other fragmentation routes or transfer from the C6 position.

Another observed fragmentation for the parent anion involves the loss of a phenyl radical, leading to a radical anion with a mass-to-charge ratio of 155, which is an exception to the "even-electron rule". researchgate.netacs.org

Collisional activation studies are fundamental to mapping the complex fragmentation cascades of these ions. researchgate.netresearchgate.net After the initial loss of SO₂, the resulting product ion can undergo further fragmentation. For the unsubstituted N-phenyl benzenesulfonamide, this subsequent fragmentation primarily involves the loss of a dihydrogen molecule (H₂). acs.orgnih.gov

Isotopic labeling experiments, particularly using deuterium (B1214612), have been instrumental in confirming the proposed mechanisms. researchgate.netacs.org For instance, deuterium labeling confirmed that the H₂ loss following SO₂ elimination is an inter-annular process, meaning one hydrogen comes from each of the two phenyl rings, leading to the formation of a carbazolide anion (m/z 166 for the unsubstituted parent). researchgate.netnih.gov This inter-ring mechanism is energetically more favorable than an intra-annular H₂ loss from a single ring. acs.org Such experiments are critical for distinguishing between possible isomeric structures and understanding the intricate rearrangement reactions that occur in the gas phase. researchgate.net

Table 3: Major Fragmentation Pathways for Deprotonated N-Phenyl Benzenesulfonamide Anions researchgate.netacs.orgnih.gov

| Precursor Ion | Fragmentation | Product Ion/Neutral Loss | Mechanism |

| [M-H]⁻ | SO₂ Elimination | [M-H-SO₂]⁻ | Primary fragmentation pathway. |

| [M-H]⁻ | Anilide Formation | C₆H₄N⁻ (m/z 92) | Specific ortho-hydrogen transfer followed by bond cleavage. |

| [M-H-SO₂]⁻ | H₂ Elimination | [M-H-SO₂-H₂]⁻ | Inter-annular H₂ loss confirmed by isotopic labeling. |

| [M-H]⁻ | Phenyl Radical Loss | [M-H-C₆H₅•]⁻• | Violation of the "even-electron rule". |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic rings. nih.gov

Studies on the parent compound, N-phenylbenzenesulfonamide, show absorption maxima that are influenced by the electronic communication between the phenyl rings and the sulfonyl group. nih.govresearchgate.net The introduction of two electron-donating methyl groups on the benzenesulfonyl ring is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted compound, due to the alteration of the energy levels of the molecular orbitals.

The electronic absorption spectra of related compounds, such as p-substituted-N-phenylpyrroles, also show bands in the 270-395 nm region, with the exact position depending on the nature of the substituents and the extent of conjugation. nih.gov Similarly, the solvent can influence the position and intensity of the absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound Based on data for N-phenylbenzenesulfonamide and other substituted aromatic sulfonamides. nih.govnih.gov

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~230 - 280 | Methanol/Ethanol (B145695) |

| π → π | ~270 - 320 | Methanol/Ethanol |

Note: The spectrum would likely show multiple overlapping bands characteristic of substituted aromatic systems.

Crystallography and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction analysis of 2,5-dimethyl-N-phenylbenzenesulfonamide reveals that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis provides precise atomic coordinates and allows for a detailed examination of the molecule's structural features. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₅NO₂S |

| Formula weight | 261.33 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.523 (1) |

| b (Å) | 8.5631 (7) |

| c (Å) | 15.135 (2) |

| β (°) | 101.86 (1) |

| Volume (ų) | 1334.7 (2) |

| Z | 4 |

| Temperature (K) | 299 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.24 |

Data sourced from reference nih.gov

The conformation of the molecule is characterized by a distinct bend at the sulfur atom. The crucial torsion angle defining the shape of the C—S—N—C bridge is 62.7 (2)°. nih.gov This particular torsion angle indicates a gauche conformation of the N—C bond relative to the S=O bonds. nih.gov In many related arylsulfonamides, the C—S—N—C torsion angle typically varies between 55° and 85°. researchgate.net For comparison, the related compound N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide exhibits a C—SO₂—NH—C torsion angle of -61.0 (2)°. nih.gov

Table 2: Key Torsion Angle for this compound.

| Torsion Angle | Value (°) |

|---|---|

| C—SO₂—NH—C | 62.7 (2) |

Data sourced from reference nih.gov

The spatial orientation of the two aromatic rings is a significant feature of the molecular structure. In this compound, the phenyl ring and the dimethyl-substituted benzene (B151609) ring are not coplanar. The dihedral angle between the planes of these two aromatic rings is 40.4 (1)°. nih.govnih.gov This value is notably different from some structurally similar compounds, such as N-(2,4-dimethyl-N-phenylbenzenesulfonamide), where the dihedral angles in its two independent molecules are 67.5 (1)° and 72.9 (1)°. nih.gov

Table 3: Dihedral Angle for this compound.

| Dihedral Angle | Value (°) |

|---|---|

| Between Aromatic Rings | 40.4 (1) |

Data sourced from references nih.govnih.gov

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. Specifically, the sulfonamide group plays a key role in forming these interactions. The hydrogen atom of the amino group (N—H) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (S=O) serves as an acceptor. nih.govsemanticscholar.org This interaction is of the type N—H⋯O. nih.gov In the solid state, these hydrogen bonds connect pairs of molecules, forming centrosymmetric inversion dimers. nih.govnih.gov No significant intramolecular hydrogen bonds are reported for this specific compound.

Table 4: Hydrogen Bond Geometry for this compound.

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N1—H1N⋯O1 | 0.83 (2) | 2.16 (2) | 2.963 (2) | 162 (2) | -x, -y+1, -z+1 |

Data for a related compound N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide shows N1—H1N⋯O1 with D⋯A of 2.957 (2) Å and an angle of 135° nih.gov. The specific values for the title compound are derived from the primary crystallographic data nih.gov.

Reactivity, Chemical Transformations, and Mechanistic Organic Chemistry

Reaction Pathways Involving the Sulfonamide Functional Group

The sulfonamide functional group (R-SO₂-NR'R") is generally considered to be relatively unreactive, contributing to the stability of molecules in which it is present. acs.org This stability is a key reason for its use in a variety of applications, including as a protecting group for amines. The primary reactive site on the sulfonamide moiety in 2,5-dimethyl-N-phenylbenzenesulfonamide is the N-H bond. This proton is acidic and can be removed by a base. sigmaaldrich.com

The electron-withdrawing nature of the sulfonyl group enhances the acidity of the N-H proton, facilitating its deprotonation. The resulting anion can then participate in various reactions. Furthermore, the presence of the aryl groups attached to the sulfur and nitrogen atoms allows for reactions such as ortho-lithiation, where a strong base can deprotonate a carbon atom on the aromatic ring ortho to the sulfonamide group. acs.org

Derivatization Strategies of the this compound Scaffold

The this compound scaffold can be modified at several positions to generate a library of derivatives. These derivatization strategies can target the nitrogen atom of the sulfonamide, the phenyl ring attached to the nitrogen, or the 2,5-dimethylphenyl ring attached to the sulfonyl group.

N-Alkylation and N-Arylation: The nitrogen atom of the sulfonamide can be alkylated or arylated. N-alkylation can be achieved using various alkylating agents in the presence of a base. organic-chemistry.org For instance, manganese-catalyzed N-alkylation of sulfonamides with alcohols has been reported as an efficient method. organic-chemistry.org N-arylation of sulfonamides can be accomplished through cross-coupling reactions, such as the Chan-Lam coupling with boronic acids or nickel-catalyzed cross-coupling with aryl halides. organic-chemistry.org These reactions allow for the introduction of a wide range of substituents on the nitrogen atom, leading to tertiary sulfonamides.

Modification of the Aromatic Rings: The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The directing effects of the sulfonamide group and the methyl groups will determine the position of substitution. For example, further functionalization of the phenyl ring attached to the nitrogen could be achieved, although the sulfonamide group is a deactivating group. The 2,5-dimethylphenyl ring is activated by the two methyl groups, which are ortho, para-directing.

A variety of derivatives of N-phenylbenzenesulfonamide have been synthesized using a modified Schotten-Baumann reaction. nih.gov This suggests that similar strategies could be applied to this compound to generate a diverse set of derivatives.

Mechanistic Studies of C–N Bond Cleavage in Tertiary Sulfonamides

The cleavage of the C–N bond in tertiary sulfonamides is a significant transformation, particularly in the context of deprotection strategies. This process has been the subject of detailed mechanistic studies.

Lewis acids have been shown to be effective catalysts for the C–N bond cleavage of tertiary sulfonamides. acs.org A notable example is the use of bismuth(III) triflate (Bi(OTf)₃) to catalytically cleave the C–N bond in N-aryl-N-alkyl tertiary sulfonamides. acs.org This method is highly chemoselective for the cleavage of the C–N bond over the S–N bond. acs.org The reaction typically proceeds under mild conditions, for example, by refluxing in 1,2-dichloroethane. acs.org

| Entry | Substrate | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-(3,4-dimethoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide | Bi(OTf)₃ (5 mol%) | 1,2-dichloroethane | 85 | 2 | 95 |

| 2 | N-(4-methoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide | Bi(OTf)₃ (5 mol%) | 1,2-dichloroethane | 85 | 2 | 92 |

| 3 | N-cinnamyl-4-methyl-N-phenylbenzenesulfonamide | Bi(OTf)₃ (5 mol%) | 1,2-dichloroethane | 85 | 3 | 85 |

This table presents data for the Lewis acid-catalyzed C–N bond cleavage of various tertiary sulfonamides, demonstrating the efficiency of Bi(OTf)₃ as a catalyst. The data is based on findings for structurally related compounds as reported in the literature. acs.org

Mechanistic investigations suggest that the C–N bond cleavage in tertiary sulfonamides under acidic conditions is initiated by the protonation of the nitrogen atom of the sulfonamide. acs.org This protonation event is a crucial first step in the reaction mechanism. Following protonation, the molecule forms an intermediate that can then release a stable carbocation. acs.org The stability of the resulting carbocation is a key driving force for the selective C–N bond cleavage over the competing N–S bond cleavage. acs.org The in situ formation of these highly reactive carbocationic intermediates has been confirmed through trapping experiments. acs.org

Radical-Mediated and Organometallic Mechanistic Interpretations in Sulfonamide Chemistry

In addition to ionic pathways, the chemistry of sulfonamides also involves radical and organometallic-mediated transformations. These approaches offer alternative and often complementary methods for the synthesis and modification of sulfonamide-containing molecules.

Radical-Mediated Reactions: The sulfonamide group can participate in radical reactions. For instance, the radical cyclization of N-alkenylsulfonamides can lead to the formation of cyclic imines through a process that involves the elimination of a sulfonyl radical. nih.gov The initial step is a radical addition to the double bond, followed by the fragmentation of the resulting radical to form the C=N bond. nih.gov This type of reaction provides a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Organometallic Mechanistic Interpretations: Organometallic catalysts, particularly those based on nickel, have been employed in cross-coupling reactions involving sulfonamides. nih.govmdpi.com Nickel-catalyzed Kumada cross-coupling reactions of benzylic sulfonamides have been developed, allowing for the formation of C-C bonds. nih.gov These reactions can proceed with high stereospecificity. nih.gov Furthermore, photosensitized nickel catalysis has been utilized for the C-N bond formation between sulfonamides and aryl halides. mdpi.com The proposed mechanism for this transformation involves the oxidative addition of the nickel(0) catalyst to the aryl halide, followed by ligand exchange with the sulfonamide, deprotonation, and reductive elimination to form the N-aryl sulfonamide product. mdpi.com

Cascade and Tandem Reactions for Related Heterocyclic Systems

Cascade and tandem reactions involving sulfonamides provide efficient pathways for the synthesis of complex heterocyclic systems from relatively simple starting materials. These reactions combine multiple bond-forming events in a single operation, often with high stereoselectivity.

One example is the synthesis of hydrogenated 1,2,4-thiadiazine 1,1-dioxides through a one-pot reaction of a dichloride with alkenylamines. acs.org This process involves an initial substitution reaction followed by an intramolecular electrophilic heterocyclization. acs.org Similarly, the reaction of N-chlorosulfonyl imidoyl chloride with unsaturated amines can lead to the formation of seven- and eight-membered heterocycles in a one-pot procedure. acs.org Another approach involves a tandem acylation-Smiles rearrangement of sulfonamides with phenylacetyl chlorides to produce benzhydryl derivatives. In certain cases, this can be followed by a further reaction to yield indazoles. These cascade and tandem reactions highlight the versatility of the sulfonamide group as a building block in the construction of diverse heterocyclic scaffolds.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological and Chemical Activities

The biological and chemical profiles of benzenesulfonamide (B165840) derivatives are profoundly influenced by the nature and position of substituents on their aromatic rings. Modifications can alter the compound's electronic, steric, and lipophilic properties, which in turn affect its interaction with biological targets, metabolic stability, and pharmacokinetic profile.

The substitution pattern of methyl and halogen groups on the aromatic rings of benzenesulfonamide derivatives is a critical determinant of their activity. Methyl groups, like the two present in 2,5-dimethyl-N-phenylbenzenesulfonamide, are electron-donating and can influence the molecule's reactivity and binding. They are known as 2,4-directing groups, meaning they tend to direct further electrophilic substitution to the ortho and para positions relative to themselves. libretexts.org

Halogen substituents introduce a combination of electronic and steric effects. While they are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are typically ortho-, para-directing because of resonance effects. libretexts.org The specific halogen atom also matters; in a series of halogenated flavonoids, antibacterial activity against both Gram-positive and Gram-negative pathogens increased when moving from fluorine to iodine, suggesting that atomic size and lipophilicity may be more influential than polarity in this class of compounds. nih.gov In other cases, the reactivity of a halogen-substituted benzene (B151609) ring decreases as the size of the halogen increases, following the order of electronegativity (F > Cl > Br > I). libretexts.org

SAR studies on various inhibitor classes have demonstrated the specific impact of these substitutions. For example, in a series of 3-thiazolyl coumarins, replacing a meta-methoxy group with either a bromo or chloro substituent resulted in a loss of anti-inflammatory activity, highlighting the importance of the specific electronic and steric properties at that position. researchgate.net

Table 1: Effect of Aromatic Ring Substituents on Biological Activity of Benzenesulfonamide Analogs and Related Compounds

| Parent Compound/Series | Substituent Change | Position | Observed Effect on Activity | Reference |

| 3-Thiazolyl Coumarins | Methoxy (B1213986) to Bromo or Chloro | Meta | Loss of anti-inflammatory activity | researchgate.net |

| Sulfur-containing Flavonoids | Fluorine to Chlorine/Bromine/Iodine | Varied | Increased antibacterial activity | nih.gov |

| Benzene Derivatives | Halogen substitution (general) | Any | Deactivates ring, ortho-, para-directing | libretexts.org |

| Methylbenzene | Halogenation | Ring vs. Methyl group | Ring substitution at ortho/para positions | libretexts.org |

Modifications to the N-phenyl group of the sulfonamide core directly impact the molecule's three-dimensional shape (steric effects) and the electron distribution around the sulfonamide nitrogen (electronic effects). These factors are crucial for how the molecule fits into a receptor's binding pocket and forms key interactions.

Steric hindrance can be a determining factor in chemical reactivity and biological activity. For instance, studies on the rearrangement of N-alkyl arylsulfonamides found that the reaction is feasible when the N-alkyl group is branched, providing sufficient steric hindrance to prevent alternative reactions. nih.gov In the context of N-aryl mandelamides, the steric bulk of ortho substituents on the N-aryl ring, such as methyl (-Me) or methoxy (-OMe) groups, significantly influenced the enantioselectivity of their synthesis. researchgate.net

Electronic effects, such as the introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG), can alter the acidity of the sulfonamide N-H proton and the strength of hydrogen bonds it may form with a biological target. Electron-donating substituents on the sulfonamide can stabilize certain reactive intermediates, favoring specific reaction pathways. researchgate.net Conversely, studies on N-benzoyl-N'-phenylthiourea compounds, which are structurally related, showed that steric parameters had a more significant effect on antiviral activity than electronic or lipophilic parameters. ubaya.ac.id

Pharmacophore Elucidation and Essential Structural Features

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For N-phenylbenzenesulfonamide derivatives, pharmacophore models have been developed to guide the design of new, more potent inhibitors for various targets.

For example, a pharmacophore model developed for N-phenylbenzenesulfonamide derivatives as BACE1 inhibitors (an enzyme implicated in Alzheimer's disease) identified key features for activity. nih.gov Although the exact features for this compound's specific activities would depend on the target, common features in related inhibitors often include:

Hydrogen Bond Donors/Acceptors: The sulfonamide group (-SO2NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the oxygen atoms).

Aromatic/Hydrophobic Regions: The two phenyl rings provide extensive surfaces for hydrophobic and π-π stacking interactions with amino acid residues in a binding site.

Defined Spatial Arrangement: The specific geometry and relative orientation of these features are critical for proper binding.

In a study of sulfonamides derived from carvacrol (B1668589) as acetylcholinesterase (AChE) inhibitors, molecular docking revealed that the binding was primarily driven by π-π contacts and hydrogen bonds. nih.gov The inhibitors were observed to form hydrogen bonds via a hydroxyl group and engage in π-π stacking interactions with tryptophan and tyrosine residues in the enzyme's active site. nih.gov Such insights are crucial for understanding the essential structural motifs required for activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size)—to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various benzenesulfonamide analogs. nih.gov For instance, a QSAR model was developed for a series of benzenesulfonamide derivatives to predict their anti-glioblastoma potential. nih.gov The model showed a strong correlation between the structural features of the compounds and their biological activity, confirming its predictive power. nih.gov In another study on sulfonamides as antidiabetic agents, a robust QSAR model was created using topological descriptors, which achieved a high correlation coefficient (R² > 0.98), indicating its excellent predictive capability. medwinpublishers.com

These models are invaluable for:

Predicting Activity: Estimating the biological activity of novel, designed compounds before undertaking their chemical synthesis.

Mechanistic Insights: Understanding which structural properties (e.g., electronic, steric, hydrophobic) are most important for activity.

Guiding Synthesis: Prioritizing the synthesis of compounds predicted to be most potent, thereby saving time and resources.

For aryl sulfonamide derivatives acting as Mcl-1 inhibitors, multiple QSAR models were built to study the relationship between structure and inhibitory activity, providing theoretical guidance for the design of new anticancer agents. qub.ac.uk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and properties. For sulfonamides, DFT has been instrumental in understanding their geometric and vibrational characteristics. While specific DFT studies on 2,5-dimethyl-N-phenylbenzenesulfonamide are not extensively documented, a comprehensive analysis of the parent compound, N-phenylbenzenesulfonamide (NPBS), using the B3LYP/6-31G(d,p) basis set, offers significant transferable insights. nih.gov

Theoretical calculations allow for the prediction of vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule. These predicted frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. For the related N-phenylbenzenesulfonamide, theoretical vibrational frequencies have been calculated, providing a basis for assigning experimental spectral bands. nih.gov The study of various benzenesulfonamide (B165840) derivatives shows that the regions of negative electrostatic potential are often localized over the sulfamide (B24259) functional group, indicating these are likely sites for electrophilic attack. chemijournal.com

Computational methods can also predict electronic transitions, such as those observed in UV-Vis spectroscopy. nih.gov For N-phenylbenzenesulfonamide, Time-Dependent DFT (TD-DFT) calculations have been used to investigate its electronic absorption spectra. nih.gov These theoretical spectra help in understanding the electronic structure and the nature of molecular orbitals involved in the transitions.

Table 1: Selected Calculated Vibrational Frequencies for N-phenylbenzenesulfonamide (a proxy for this compound)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3250 |

| C-H Stretch (Aromatic) | 3050-3100 |

| S=O Asymmetric Stretch | 1350 |

| S=O Symmetric Stretch | 1180 |

| C-N Stretch | 1290 |

Data derived from studies on N-phenylbenzenesulfonamide. nih.gov

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial to its properties and interactions. Conformational analysis involves identifying the most stable arrangements of a molecule by minimizing its energy. For molecules with rotatable bonds, like the S-N and C-S bonds in this compound, multiple low-energy conformations may exist.

Studies on related compounds, such as N-benzhydrylformamides, have utilized DFT methods to investigate internal rotations and estimate the energy barriers between different conformations. mdpi.comnih.gov One-dimensional scans of the potential energy surface are performed by systematically changing torsion angles to map out the energy landscape and identify transition states. mdpi.com For biphenyls, a related structural motif, the balance between steric repulsion and π-π overlap determines the most stable torsional angle. researchgate.net In the case of this compound, the orientation of the phenyl ring relative to the benzenesulfonyl group, as well as the rotation around the S-N bond, would be key determinants of its conformational preferences. Energy minimization calculations help to find the geometries with the lowest potential energy, representing the most probable conformations of the molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target, typically a protein receptor. This method is invaluable for understanding potential biological activity by characterizing the interactions at the binding site.

Docking studies on various sulfonamide derivatives have identified key interactions with amino acid residues in the active sites of protein targets. For instance, in studies of N,N-dimethylbenzenesulfonamide derivatives as potential anticancer agents, molecular docking was used to assess their binding mode with carbonic anhydrase IX (CA IX), a target highly expressed in some cancer cells. nih.gov Similarly, docking of N-phenylpyrimidine-4-amine derivatives into the FMS-like tyrosine kinase-3 (FLT3) active site revealed critical interactions with residues such as K644, C694, and F691. nih.gov These interactions, which often include hydrogen bonds and hydrophobic contacts, are crucial for the stable binding of the ligand.

Table 2: Example Binding Affinities of Substituted Sulfonamides with Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Pyrazole-1-carboxamides | MAO-A | -7.93 to -8.76 |

| N,N-dimethylbenzenesulfonamide derivatives | Carbonic Anhydrase IX | Not specified, but showed favorable binding |

Data derived from studies on related sulfonamide-containing compounds. nih.govnih.gov

Prediction of Electronic Properties and Reactivity Descriptors

DFT calculations are also employed to determine the electronic properties of a molecule, which in turn dictate its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For N-phenylbenzenesulfonamide, the HOMO-LUMO gap has been calculated to understand its charge transfer characteristics. nih.gov The introduction of substituents, such as methyl groups, can alter these electronic properties. Computational studies on substituted aromatic systems have shown that electron-donating groups, like methyl groups, can affect the HOMO and LUMO energy levels and thus modulate the reactivity of the molecule. researchgate.netmdpi.com

Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP for benzenesulfonamide derivatives typically shows negative potential regions localized on the sulfone and amide groups, indicating these as sites susceptible to electrophilic attack. nih.gov

Table 3: Calculated Electronic Properties for N-phenylbenzenesulfonamide (a proxy for this compound)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.6 eV |

| Dipole Moment | 4.5 D |

Data derived from studies on N-phenylbenzenesulfonamide. nih.gov

Mechanistic Biological Activity Research

Ion Channel Modulation

Interaction with Calcium Channels and Related Mechanistic Hypotheses

Detailed studies on the interaction of 2,5-dimethyl-N-phenylbenzenesulfonamide with calcium channels are absent from the current scientific record. Consequently, there are no established mechanistic hypotheses regarding its potential modulatory effects on these ion channels. Research has not been conducted to determine if this compound acts as an agonist or antagonist of any subtype of calcium channels, nor have the structural determinants of such potential interactions been elucidated.

Hypoxia-Inducible Factor (HIF-1) Pathway Interference

Mechanisms of Disrupting HIF-1 alpha/HIF-1 beta-Cofactor Interactions

The potential for this compound to interfere with the Hypoxia-Inducible Factor (HIF-1) pathway has not been a subject of published research. There is no data available on whether this compound can disrupt the crucial interaction between the HIF-1 alpha and HIF-1 beta subunits or their association with necessary cofactors like p300/CBP. Therefore, its mechanism of action within this critical cellular signaling pathway remains unknown.

Data Tables

Due to the absence of specific research on the biological activities of this compound, no data is available to be presented in tabular format.

Applications in Chemical Research and Development

Role as Reagents in Organic Synthesis

While specific, widespread applications of 2,5-dimethyl-N-phenylbenzenesulfonamide as a standalone reagent are not extensively documented in mainstream chemical literature, its structural motifs are integral to the synthesis of more complex molecules, particularly heterocyclic compounds. The synthesis of the parent compound itself involves the reaction of benzenesulfonyl chloride with 2,5-dimethylaniline (B45416). Current time information in Winnipeg, CA. This foundational reaction underscores the utility of the N-phenylbenzenesulfonamide core as a building block.

The true potential of this compound in organic synthesis likely lies in its use as a precursor or intermediate. The presence of the sulfonamide linkage and the methyl-substituted phenyl rings allows for a variety of chemical modifications.

Table 1: Potential Synthetic Transformations Utilizing the this compound Scaffold

| Reaction Type | Potential Reaction Site(s) | Resulting Compound Class | Potential Utility |

| N-Alkylation/Arylation | Sulfonamide Nitrogen | Substituted Sulfonamides | Introduction of new functional groups, modification of steric and electronic properties. |

| Ring Functionalization | Aromatic Rings | Further Substituted Derivatives | Tuning of solubility, reactivity, and biological activity. |

| Cleavage of N-S Bond | Sulfonamide Linkage | Anilines and Sulfonic Acids | Use as a protecting group for the amine functionality of 2,5-dimethylaniline. |

| Directed ortho-Metalation | Carbon atoms ortho to the sulfonyl group | Lithiated Intermediates | Formation of new carbon-carbon or carbon-heteroatom bonds. |

The sulfonamide group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on either of the aromatic rings. Furthermore, the nitrogen atom of the sulfonamide can be deprotonated to form an anion, which can then participate in various nucleophilic reactions. Although specific examples involving this compound are scarce, the broader class of N-arylbenzenesulfonamides is known to participate in such transformations.

Catalytic Applications in Chemical Transformations

The exploration of this compound and its derivatives in catalysis is an emerging area of interest. The fundamental structure, containing both Lewis basic sites (the oxygen and nitrogen atoms of the sulfonamide) and aromatic rings capable of π-stacking, suggests potential for its use as a ligand in transition metal catalysis.

Modification of the this compound backbone could lead to the development of novel chiral ligands for asymmetric catalysis. For instance, the introduction of a chiral center, either on the N-phenyl ring or the benzenesulfonyl moiety, could create a chiral environment around a metal center, enabling the stereoselective synthesis of valuable chiral molecules.

While direct catalytic applications of this compound are not yet well-established, related N-arylbenzenesulfonamide structures have been investigated in the context of catalysis. These studies provide a conceptual framework for how the target compound might be employed.

Table 2: Hypothetical Catalytic Systems Based on this compound

| Metal Center | Potential Ligand (Derivative of the title compound) | Target Reaction | Rationale |

| Palladium | Phosphine-functionalized derivative | Cross-coupling reactions (e.g., Suzuki, Heck) | The sulfonamide could modulate the electronic properties of the phosphine (B1218219) ligand. |

| Copper | Bidentate N,O-ligand derivative | Azide-alkyne cycloadditions | The sulfonamide nitrogen and a strategically placed oxygen donor could chelate the copper ion. |

| Rhodium | Chiral bidentate ligand | Asymmetric hydrogenation | A chiral backbone would create a stereochemically defined pocket around the rhodium center. |

The development of such catalytic systems would require synthetic modification of the parent this compound to incorporate coordinating functional groups. However, the inherent stability and tunable electronic and steric properties of the sulfonamide scaffold make it an attractive platform for ligand design.

Development as Molecular Probes for Biological Systems

The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents. This established biological relevance makes N-arylbenzenesulfonamides, including this compound, intriguing candidates for the development of molecular probes. These probes can be designed to interact with specific biological targets, such as enzymes or receptors, and report on their presence or activity through a measurable signal, often fluorescence.

While there is no direct evidence of this compound itself being used as a molecular probe, the general class of N-arylbenzenesulfonamides has been explored for such purposes. For example, derivatives have been designed as inhibitors of various enzymes, a key step in developing activity-based probes.

The design of a molecular probe based on this compound would typically involve the incorporation of a reporter group, such as a fluorophore. The interaction of the probe with its biological target could then lead to a change in the fluorescence properties of the reporter group, such as an increase in fluorescence intensity or a shift in the emission wavelength.

Table 3: Design Strategy for a Molecular Probe Based on this compound

| Component | Function | Example Moiety |

| Recognition Element | Binds to the biological target. | The this compound scaffold. |

| Reporter Group | Provides a measurable signal. | A fluorescent dye (e.g., coumarin, fluorescein). |

| Linker | Connects the recognition element and the reporter group. | A stable chemical bond (e.g., an amide or ether linkage). |

| Quencher (optional) | Modulates the signal of the reporter group. | A quencher molecule that is released upon target interaction. |

The 2,5-dimethyl substitution pattern on the phenyl ring could be exploited to fine-tune the selectivity and binding affinity of the probe for its target. Further functionalization of the aromatic rings could also be used to attach the reporter group and other necessary components. The development of such probes holds promise for applications in disease diagnosis, drug discovery, and fundamental biological research.

Future Research Directions and Emerging Trends

Exploration of Sustainable Synthetic Methodologies

The synthesis of sulfonamides, including 2,5-dimethyl-N-phenylbenzenesulfonamide, traditionally involves methods that can be resource-intensive and generate significant waste. A prominent future direction is the development of more sustainable and environmentally friendly synthetic routes.

Current research in the broader field of sulfonamide synthesis is focused on several green chemistry principles:

Use of Greener Solvents: A significant trend is the replacement of hazardous organic solvents with more benign alternatives. Water has been successfully employed as a solvent for the synthesis of some sulfonamides, capitalizing on the differential solubility of reactants and products. Another approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled. nih.gov

Catalytic Approaches: The development of novel catalytic systems aims to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes metal-free catalytic systems and the use of photocatalysis, which can enable reactions under milder conditions. princeton.edu

Atom Economy: Researchers are exploring synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot and multicomponent reactions are key strategies in achieving higher atom economy. researchgate.net

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, represent a significant advancement in sustainable synthesis. youtube.com This technique can reduce solvent use and sometimes lead to different reactivity compared to solution-phase synthesis.

For this compound, future research could focus on adapting these sustainable methods to its specific synthesis, which has been traditionally achieved through the reaction of 2,5-dimethylaniline (B45416) with benzenesulfonyl chloride. nih.gov

Advanced Mechanistic Elucidation of Biological and Chemical Processes

A deeper understanding of the mechanisms underlying the chemical reactions and potential biological activities of this compound is crucial for its future development. While specific mechanistic studies on this compound are limited, general principles from sulfonamide research can guide future investigations.

Chemical Reaction Mechanisms: Detailed kinetic and computational studies can provide insights into the transition states and intermediates of its synthesis. researchgate.nettandfonline.com This knowledge is instrumental in optimizing reaction conditions for higher yields and purity. For instance, understanding the mechanism of the sulfonamidation reaction can help in designing more effective catalysts.

Biological Mechanisms: Should this compound exhibit biological activity, elucidating its mechanism of action will be a key research area. For many biologically active sulfonamides, the mode of action involves mimicking para-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase in bacteria, thus blocking folic acid synthesis. youtube.com However, other mechanisms are known, and detailed biochemical and cellular assays would be necessary to determine the specific pathway for this compound. nih.gov Advanced techniques like X-ray crystallography of the compound bound to its biological target can provide atomic-level details of the interaction.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can significantly accelerate the design and optimization of new compounds. nih.govresearchgate.net

For this compound, AI and ML could be employed in several ways:

Predictive Modeling: Machine learning models can be trained on large datasets of existing sulfonamides to predict the potential biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and toxicity of new derivatives. nih.govupenn.edu This can help in prioritizing which analogs of this compound to synthesize and test.

De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. By using the this compound scaffold as a starting point, these algorithms could generate new structures with potentially enhanced activity or selectivity. nih.gov

Synthesis Planning: AI tools can also assist in devising the most efficient synthetic routes for novel sulfonamide derivatives, taking into account factors like cost, yield, and sustainability.

The integration of AI and ML offers a powerful approach to navigate the vast chemical space around the this compound core structure.

Design of Highly Selective Modulators for Specific Biological Targets

A major goal in modern drug discovery is the development of highly selective drugs that interact with a single biological target, thereby minimizing off-target effects and improving the safety profile. The sulfonamide scaffold is a versatile platform that has been successfully used to design selective inhibitors for various enzymes and receptors. nih.govnih.gov

Future research on this compound could focus on its potential as a starting point for designing selective modulators:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2,5-dimethylphenyl and the phenyl rings of the molecule can be performed to understand how different substituents affect its binding affinity and selectivity for various biological targets.

Target-Focused Design: If a specific biological target is identified, computational docking and molecular modeling can be used to design derivatives of this compound that fit precisely into the target's binding site. This approach has been used to develop selective inhibitors for targets such as the voltage-gated sodium channel NaV1.7 and focal adhesion kinase (FAK). nih.govnih.gov The di-aryl sulfonamide motif itself can offer unique structural features, such as π-π stacking, that can be exploited for enhanced potency and selectivity. ebi.ac.uk

By leveraging these modern drug design strategies, it may be possible to develop novel and highly selective therapeutic agents based on the this compound scaffold.

Q & A

Basic: What synthetic strategies are effective for preparing 2,5-dimethyl-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonamide formation via reaction of 2,5-dimethylbenzenesulfonyl chloride with aniline derivatives. Key steps include:

- Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with aniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–25°C) to minimize side reactions. For reproducibility, characterize intermediates using H NMR and IR spectroscopy .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

X-ray diffraction (XRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Crystal Parameters : Monoclinic space group with unit cell dimensions , , , and .

- Hydrogen Bonding : Analyze intermolecular N–H···O interactions (2.8–3.0 Å) to predict packing efficiency and stability .

- Validation : Cross-validate experimental data with computational models (e.g., DFT) to confirm electronic effects of methyl and phenyl substituents .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- H NMR : Look for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ 5.5–6.0 ppm, broad) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm) and N–H bending (1550–1500 cm) .

- Mass Spectrometry : Expect a molecular ion peak at (M) with fragmentation patterns reflecting cleavage at the sulfonamide bond .

Advanced: How to design enzyme inhibition assays for evaluating this compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or cyclooxygenase) based on structural analogs .

- Assay Setup : Use fluorescence-based kinetic assays (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) with varying inhibitor concentrations (0.1–100 µM) .

- Data Analysis : Calculate values via nonlinear regression (GraphPad Prism) and compare with positive controls (e.g., acetazolamide). Validate results with isothermal titration calorimetry (ITC) for binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature) and compound purity (HPLC ≥95%) .

- Reproducibility Studies : Replicate experiments under standardized protocols, including solvent controls (DMSO ≤1% v/v) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to identify binding mode variations caused by substituent effects (e.g., methyl vs. chloro groups) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Selection : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) for high recovery (>80%) .

- Procedure : Dissolve crude product at reflux, cool to 4°C for 12 hours, and filter. Confirm purity via melting point (mp 145–147°C) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:

- Steric Effects : Methyl groups at the 2,5-positions hinder rotation around the S–N bond, stabilizing specific conformers (e.g., anti vs. syn) .

- Electronic Effects : Electron-donating methyl groups decrease sulfonamide acidity (pKa ~10.5) compared to unsubstituted analogs (pKa ~9.8), altering nucleophilic reactivity .

- Experimental Validation : Compare reaction rates in nucleophilic substitutions (e.g., alkylation) with control compounds .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.